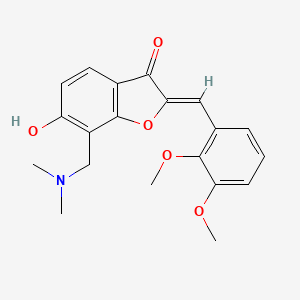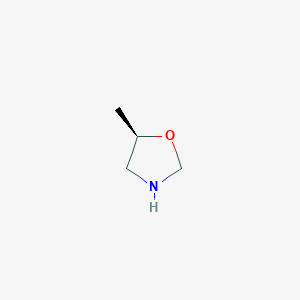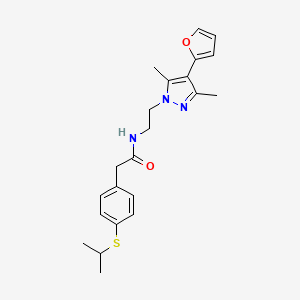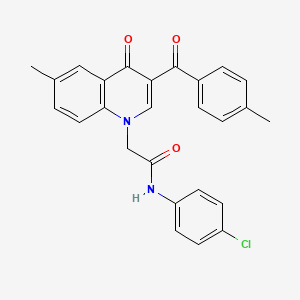
二-叔丁基甲基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-t-butylmethylsilane is a chemical compound with the molecular formula C9H22Si . It is also known by other names such as Bis (1,1-dimethylethyl)methylsilane and Methyl [bis (2-methyl-2-propanyl)]silane .
Synthesis Analysis
The synthesis of Di-t-butylmethylsilane involves the reaction of Dichloromethylsilane with tert.-butyl lithium in pentane under an inert atmosphere . The reaction conditions include a temperature of 20°C for 48 hours .
Molecular Structure Analysis
Di-t-butylmethylsilane has a molecular weight of 158.357 Da and a mono-isotopic mass of 158.149078 Da . It has no H bond acceptors or donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
Di-t-butylmethylsilane has a boiling point of 148.2±9.0 °C at 760 mmHg and a vapor pressure of 5.4±0.3 mmHg at 25°C . Its flash point is 35.6±14.0 °C . It has an ACD/LogP of 4.52 and an ACD/LogD (pH 7.4) of 4.48 .
科学研究应用
Synthesis of Biomedical Polymers
Di-t-butylmethylsilane: is utilized in the synthesis of biomedical polymers, which are crucial in various medical applications. These polymers are designed for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The ability to tailor these polymers for specific functions makes them invaluable in the field of precision therapy, particularly in cancer treatment.
Reductive Trifluoroacetolysis of Ketones
In organic synthesis, Di-t-butylmethylsilane is used for the reductive trifluoroacetolysis of ketones. This process is essential for modifying ketone groups, which is a common requirement in the synthesis of complex organic molecules. The reactivity of Di-t-butylmethylsilane is noted to be faster than that of di-tert-butylsilane, making it a preferred reagent for such reactions .
Synthesis of Silylplatinum (II) Complexes
The compound is also instrumental in the synthesis of bis(phosphine)(hydrido)(silyl)platinum(II) complexes. These complexes have significant applications in catalysis and materials science, where they can be used as catalysts in various chemical reactions or as functional materials in electronic devices .
Development of Bioabsorbable Materials
Di-t-butylmethylsilane: plays a role in the development of bioabsorbable materials, particularly aliphatic polyester- and polycarbonate-based biomaterials. These materials are used in medical applications due to their biodegradability and bioabsorbability, which are essential properties for temporary implants and drug delivery systems .
Engineering of Biopolymers
The engineering of biopolymers for market applications often involves Di-t-butylmethylsilane . These applications include creating materials with specific mechanical properties, degradation rates, and biological interactions. The versatility of Di-t-butylmethylsilane allows for the customization of biopolymers to meet the needs of various industries .
Tailoring of Synthetic Biodegradable Materials
In the field of synthetic biodegradable materials, Di-t-butylmethylsilane is used to tailor the properties of polymers to suit specific medical applications. This includes adjusting the rate of degradation, mechanical strength, and compatibility with biological tissues .
Fabrication of Biosensors
Di-t-butylmethylsilane: is involved in the fabrication of biosensors. These devices are critical for detecting biological markers in diagnostics and monitoring. The chemical properties of Di-t-butylmethylsilane contribute to the stability and sensitivity of the biosensors .
Regenerative Medicine Applications
Lastly, Di-t-butylmethylsilane is used in regenerative medicine applications. It contributes to the creation of scaffolds and matrices that support the growth and differentiation of cells for tissue engineering. This application is pivotal in developing treatments for damaged or diseased tissues .
安全和危害
属性
InChI |
InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWBVGUSBRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297711 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-butylmethylsilane | |
CAS RN |
56310-20-4 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline](/img/structure/B2793021.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)
![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)

![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)



![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)